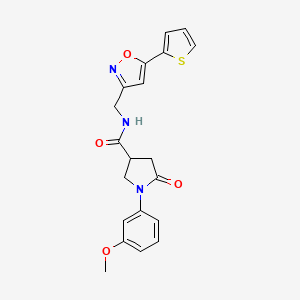

![molecular formula C11H10N2O3S B2505874 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 1522894-99-0](/img/structure/B2505874.png)

2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid" is a thiazole derivative, which is a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the same ring. Thiazoles are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various starting materials and reagents. For instance, the synthesis of related compounds has been reported using the Gewald synthesis technique, which involves the reaction of ketones with malononitrile and sulfur in the presence of a mild base . Another method includes the Vilsmeier-Haack reaction, which is a form of multi-step reaction used to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . Additionally, the condensation of ortho-vanillin and amino acids has been used to synthesize thiazolidine derivatives .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . These techniques help in establishing the structure of the novel compounds. For example, the crystal structure of a related thiazolidine derivative was determined using X-ray diffraction, which revealed the existence of the compound as a zwitterion in the solid state .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cyclization and condensation reactions. The synthesis of 1,3,4-thiadiazole derivatives, for example, involves the cyclization of carboxylic acid groups with thiosemicarbazide . Additionally, the preparation of cephem antibiotics' side chains involves skeletal rearrangement and O-methylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and chemical stability, are influenced by their molecular structure. The antimicrobial activity of these compounds is a significant chemical property, with several derivatives showing significant activity against various strains of microbes . The optical properties of thiazole-based thin films have also been investigated, demonstrating potential in optoelectronic applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis and Structure : The synthesis of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester (C7H10N2O3S) has been reported, revealing details about its crystallography and atomic coordinates. This study highlights the different conformations adopted by the methoxymethyl substituents in the compound (Kennedy et al., 1999).

Chemical Transformations

- Chemical Transformations : Research shows transformations of derivatives of this compound, such as methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, into other chemically significant structures (Žugelj et al., 2009).

Synthesis of Derivatives

- Creation of Derivatives : Various derivatives of this compound have been synthesized, such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate. These derivatives show potential in various scientific applications (Mohamed, 2021).

Antimicrobial Activity

- Antimicrobial Properties : Research has shown the potential antimicrobial activity of certain derivatives, like Schiff bases using 2-amino-5-(3-fluoro-4-methoxyphenyl)thiazole-3-carbonitrile (Puthran et al., 2019).

Corrosion Inhibition

- Corrosion Inhibition : A study on the 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole derivative demonstrates its effectiveness as a corrosion inhibitor for mild steel in acidic environments (Attou et al., 2020).

Solid Phase Synthesis

- Solid Phase Synthesis : The synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase has been explored, showing potential for reasonable oral bioavailability drug properties (Kim et al., 2019).

Antifungal and Antiviral Activities

- Antifungal and Antiviral Activities : Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have shown good fungicidal and antiviral activities in preliminary bioassays (Fengyun et al., 2015).

Cytotoxicity Studies

- Cytotoxicity : Studies on derivatives like 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides indicate potential cytotoxic activity against certain cancer cells (Hassan et al., 2014).

Wirkmechanismus

Target of Action

It is known that thiazole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities.

Mode of Action

The interaction could involve various processes such as donor-acceptor, nucleophilic, and oxidation reactions .

Biochemical Pathways

Molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Result of Action

It is known that thiazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It is known that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that environmental factors could potentially influence the action of compounds involved in such reactions.

Eigenschaften

IUPAC Name |

2-(3-methoxyanilino)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-16-8-4-2-3-7(5-8)13-11-12-6-9(17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUUAALCTYSSEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC=C(S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

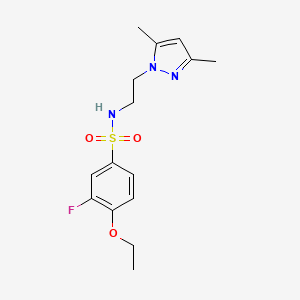

![Prop-2-enyl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2505794.png)

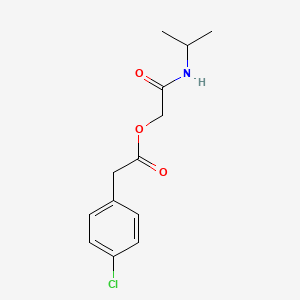

![1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2505804.png)

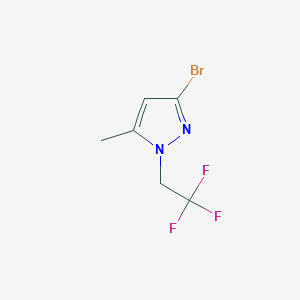

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505806.png)

![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)

![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2505811.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)